

# A Preclinical Head-to-Head: Infigratinib vs. Pemigatinib in FGFR-Driven Cancer Models

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## Compound of Interest

Compound Name: *FGFR1 inhibitor-16*

Cat. No.: *B15581388*

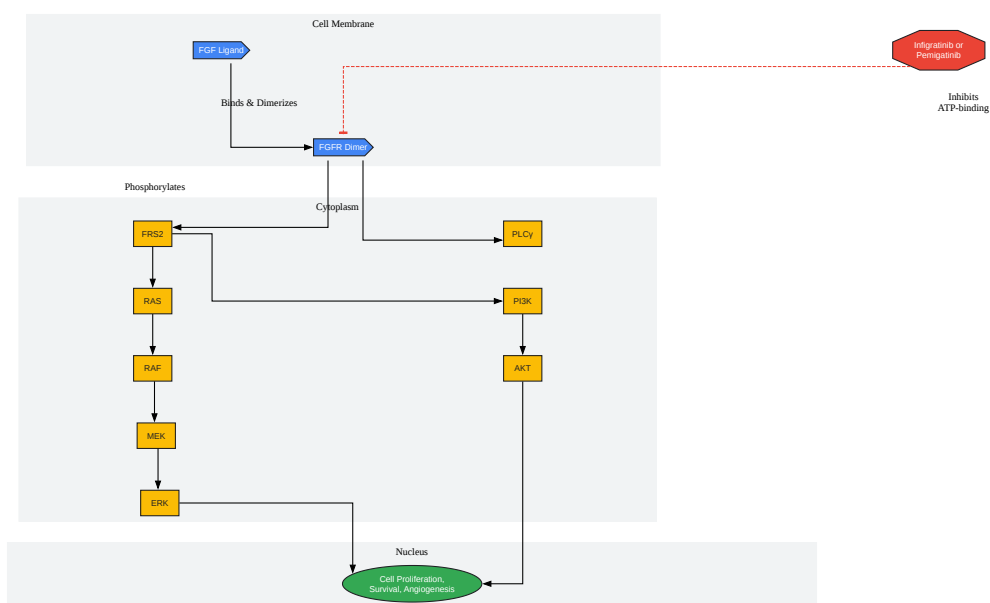
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Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative preclinical evaluation of two potent, selective, ATP-competitive tyrosine kinase inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family: infigratinib (BGJ398) and pemigatinib (INCB054828). Genetic alterations in FGFRs, including fusions, rearrangements, and activating mutations, are known oncogenic drivers in various malignancies, making them critical targets for therapeutic intervention.<sup>[1][2][3][4]</sup> This document synthesizes publicly available preclinical data to objectively compare the biochemical potency, cellular activity, and in vivo efficacy of these two inhibitors, providing a resource for researchers in the field of oncology and drug development.

## Mechanism of Action: Targeting Constitutively Active FGFR Signaling

Both infigratinib and pemigatinib are small molecule inhibitors that target the kinase activity of FGFR1, 2, and 3.<sup>[2][3][5]</sup> In cancers with FGFR genetic alterations, the receptors are often constitutively active, leading to ligand-independent dimerization, autophosphorylation, and downstream activation of oncogenic signaling cascades.<sup>[6][7]</sup> The primary pathways involved include the RAS-MAPK (mitogen-activated protein kinase) and PI3K-AKT (phosphoinositide 3-kinase) pathways, which drive tumor cell proliferation, survival, and angiogenesis.<sup>[1][5][6]</sup> Infigratinib and pemigatinib act by binding to the ATP-binding pocket within the FGFR kinase domain, which blocks autophosphorylation and subsequent signal transduction.<sup>[4][6][8]</sup>



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**Caption:** Simplified FGFR signaling pathway and the point of inhibition. (Within 100 characters)

## Data Presentation: Quantitative Comparison

While direct head-to-head comparative studies are limited in the public domain, data compiled from separate preclinical investigations provide valuable insights into the respective profiles of infigratinib and pemigatinib.[\[6\]](#)

### Table 1: Biochemical Potency Against FGFR Family Kinases

This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of inhibitor required to reduce kinase activity by 50%. Lower values denote higher potency.

Kinase Target	Infigratinib (IC50, nM)	Pemigatinib (IC50, nM)
FGFR1	1.1 - 4.5	0.4 - 3.3
FGFR2	1.0 - 3.0	0.5 - 1.3
FGFR3	2.0 - 5.6	1.0 - 5.2
FGFR4	61 - 142	30 - 50.3
VEGFR2	>1000	182

(Data compiled from multiple sources including enzymatic and radiometric kinase assays.[\[9\]](#)  
[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#))

### Table 2: Cellular Activity in FGFR-Altered Cancer Cell Lines

This table shows the potency of each inhibitor in suppressing the proliferation of cancer cell lines that are dependent on aberrant FGFR signaling.

Cell Line Model	Genetic Alteration	Inhibitor	Potency (IC50, nM)
KATO III	FGFR2 Amplification	Pemigatinib	10.9 (in blood)
RT-112	FGFR3 Fusion	Pemigatinib	4 (pFGFR3)
ICC13-7	FGFR2 Fusion	Infigratinib	12 (viability)

(Data from separate studies.[\[10\]](#)[\[15\]](#) Cellular potency can vary based on assay type (e.g., target phosphorylation vs. cell viability) and conditions.)

## Table 3: Preclinical Pharmacokinetic Parameters

This table outlines key pharmacokinetic properties observed in various species, which are crucial for predicting drug exposure in vivo.

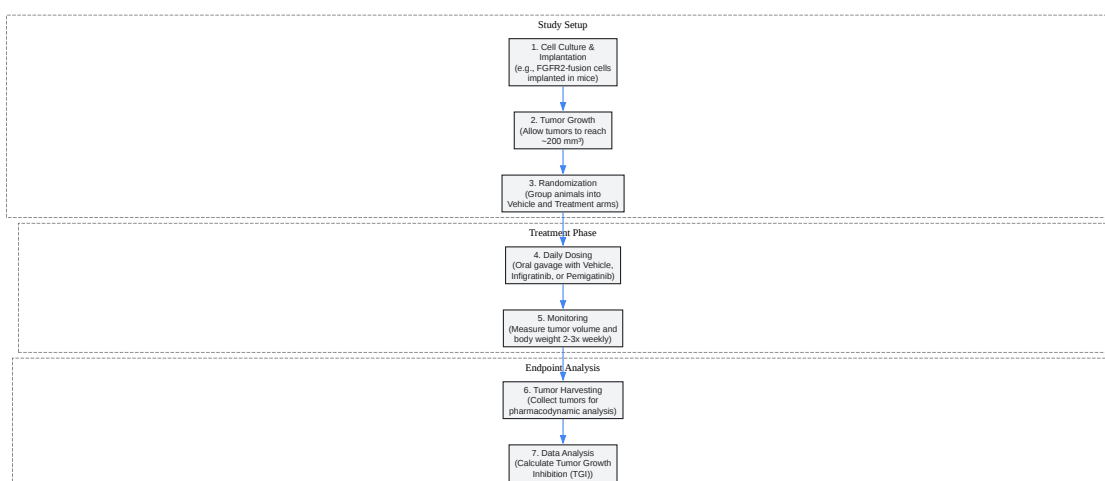
Parameter	Species	Infigratinib	Pemigatinib
Oral Bioavailability (%)	Rat	N/A	100
	Dog	N/A	98
	Monkey	N/A	29
Terminal Half-life (h)	Rat	N/A	4.0
	Dog	N/A	15.7
	Monkey	N/A	N/A
Systemic Clearance	Rat	N/A	Moderate
	Dog	N/A	Low
	Monkey	N/A	Low

(Data for Pemigatinib from Liu et al., 2020.[\[10\]](#) Corresponding comprehensive preclinical PK data for infigratinib was not available in the reviewed sources.)

## In Vivo Efficacy in Xenograft Models

Both infigratinib and pemigatinib have demonstrated potent anti-tumor activity in multiple patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models harboring FGFR alterations.[\[1\]](#)[\[7\]](#)[\[10\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Infigratinib: Showed significant, dose-dependent tumor growth inhibition in xenograft models of cholangiocarcinoma, breast cancer, gastric cancer, and glioma with various FGFR fusions.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Pemigatinib: Effectively suppressed tumor growth in xenograft models with FGFR1, FGFR2, or FGFR3 alterations.[\[1\]](#)[\[10\]](#) Combination studies with cisplatin also showed a significant benefit over either single agent.[\[10\]](#)



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**Caption:** General experimental workflow for an *in-vivo* oncology xenograft study. (Within 100 characters)

## Experimental Protocols

To ensure transparency and reproducibility, this section details generalized methodologies for the key experiments cited in this guide.

### Biochemical Kinase Inhibition Assay (Radiometric)

- Objective: To determine the IC<sub>50</sub> value of a compound against a purified kinase enzyme.
- Methodology:
  - Reaction Setup: Recombinant human FGFR1, 2, or 3 enzyme is incubated in a kinase assay buffer with a specific substrate (e.g., a peptide) and a range of inhibitor concentrations (e.g., 10-point serial dilutions).
  - Initiation: The kinase reaction is initiated by the addition of [ $\gamma$ -<sup>33</sup>P]-ATP. The ATP concentration is typically kept near the Michaelis-Menten constant ( $K_m$ ) for each specific enzyme to ensure competitive binding dynamics.[\[12\]](#)
  - Incubation: The reaction is allowed to proceed for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
  - Termination & Detection: The reaction is stopped, and the radiolabeled phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
  - Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC<sub>50</sub> value is determined by fitting the data to a four-parameter logistic curve.[\[9\]](#)

### Cellular Proliferation (Viability) Assay

- Objective: To measure the effect of an inhibitor on the growth and viability of cancer cell lines.
- Methodology:

- Cell Culture: Cancer cell lines with known FGFR alterations are cultured in appropriate media and conditions.
- Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.[\[6\]](#)
- Treatment: Cells are treated with a range of inhibitor concentrations or a vehicle control (DMSO).
- Incubation: Plates are incubated for a specified period, typically 72 hours, to allow for effects on cell proliferation.[\[6\]](#)
- Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) is added to each well.
- Data Analysis: Luminescence is measured using a plate reader. The IC50 value, representing the concentration that inhibits cell growth by 50%, is calculated by normalizing the data to controls and fitting to a dose-response curve.

## In Vivo Xenograft Tumor Growth Study

- Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living animal model.
- Methodology:
  - Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
  - Tumor Inoculation: A suspension of human cancer cells (CDX) or fragments of a patient's tumor (PDX) is subcutaneously inoculated into the flank of each mouse.[\[10\]](#)
  - Tumor Growth and Staging: Tumors are allowed to grow to a palpable, measurable size (e.g., 150-300 mm<sup>3</sup>). Mice are then randomized into treatment and control groups.[\[10\]](#)
  - Drug Administration: The inhibitor is administered to the treatment group, typically via oral gavage, at one or more dose levels on a defined schedule (e.g., once daily). The control group receives the vehicle solution.[\[16\]](#)[\[18\]](#)



- Monitoring: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated. Animal body weight and overall health are monitored as indicators of toxicity.[16]
- Endpoint: The study concludes when tumors in the control group reach a predetermined size, after a set duration, or if toxicity endpoints are met.
- Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the mean tumor volume of the treated group to the vehicle control group. Pharmacodynamic markers (e.g., pFGFR levels in tumor tissue) may also be analyzed post-harvest.[18]

## Summary and Conclusion

Both infigratinib and pemigatinib are potent and selective inhibitors of FGFR1, 2, and 3 with demonstrated preclinical activity.[4][6][10] Biochemically, both compounds exhibit low nanomolar potency against their primary targets, with pemigatinib showing slightly lower IC50 values in some reported assays.[9][10] Both drugs effectively inhibit the proliferation of cancer cells driven by FGFR alterations and show robust tumor growth inhibition in in vivo xenograft models.[6][10][15]

While direct comparative studies are scarce, the available data suggest that both compounds are highly effective preclinical agents.[6] The choice between these inhibitors for further research or clinical development may be influenced by subtle differences in their kinase selectivity profiles, pharmacokinetic properties, and emerging clinical data on efficacy and resistance mechanisms.[6] Further head-to-head preclinical studies would be invaluable to provide a more definitive comparison of their performance.

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